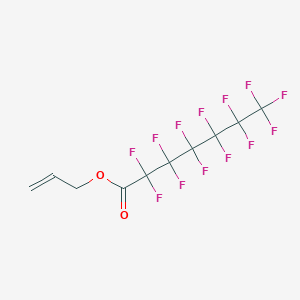
2',6'-Dibromo-4'-(trifluoromethyl)acetanilide
説明
Synthesis Analysis
This compound is used in the preparation of membrane transporters . It interacts with the active conformation of these proteins, thereby inhibiting their function in transporting molecules across the membrane .Molecular Structure Analysis
The molecular formula of “2’,6’-Dibromo-4’-(trifluoromethyl)acetanilide” is C7H4Br2F3N . The average mass is 318.917 Da and the monoisotopic mass is 316.866241 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2’,6’-Dibromo-4’-(trifluoromethyl)acetanilide” include a density of 2.0±0.1 g/cm3, a boiling point of 243.6±40.0 °C at 760 mmHg, and a flash point of 101.1±27.3 °C . It also has a molar refractivity of 50.8±0.3 cm3 .科学的研究の応用
Photocatalysis in Chemical Synthesis
2',6'-Dibromo-4'-(trifluoromethyl)acetanilide can be used in photocatalytic applications. For example, in a study by Zou et al. (2019), a visible-light-induced Pd-catalyzed ortho-trifluoromethylation of acetanilides was developed. This process was efficient and demonstrated good functional group tolerance and regioselectivity, suggesting potential for this compound in similar contexts.
Structural Analysis in Chemistry
The crystal structure of acetanilide derivatives, such as this compound, is of interest in chemistry. Brown (1967) conducted X-ray crystal-structure analysis of a dibromo-derivative of acetanilide, revealing insights into molecular configurations and possible intramolecular hydrogen bonds.
Synthesis of Chemical Compounds
This compound can be involved in the synthesis of various compounds. Venkanna et al. (2015) described the use of acetanilides in the synthesis of 2-chloro-3-formyl quinolines, showcasing its utility in creating complex organic structures.
Metabolic Studies
The metabolism of compounds related to this compound in organisms can be studied for insights into biological processing of chemicals. Tugnait et al. (2003) investigated the urinary excretion profile and identity of metabolites of related compounds in rats, providing information on how such compounds are metabolized in biological systems.
Herbicide Antidotes
Compounds like this compound have been studied for their role as antidotes to certain herbicides. Sacher et al. (1983) found that certain thiazoles, which can be synthesized from acetanilides, act as safeners for herbicides like alachlor, thus highlighting potential agricultural applications.
Safety and Hazards
特性
IUPAC Name |
N-[2,6-dibromo-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F3NO/c1-4(16)15-8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGYGENOYAHHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



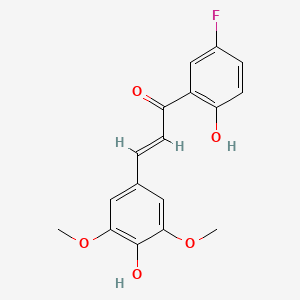
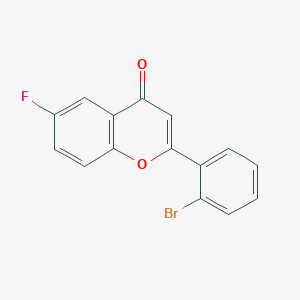

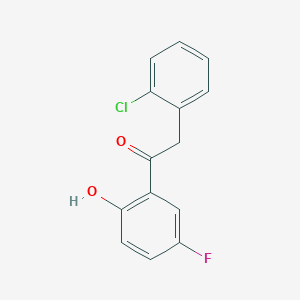
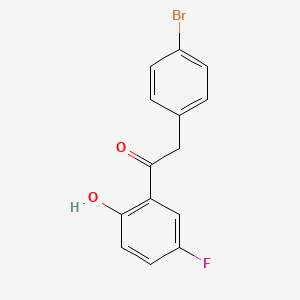
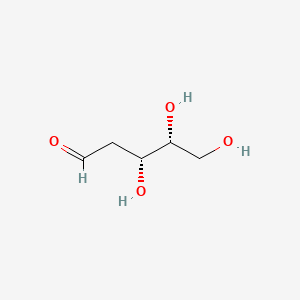



![3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid](/img/structure/B3042208.png)


